molecular formula C4H12NO3P B087071 1-Aminobutylphosphonic acid CAS No. 13138-36-8

1-Aminobutylphosphonic acid

Cat. No. B087071
CAS RN: 13138-36-8
M. Wt: 153.12 g/mol
InChI Key: UAEPDDGDPAPPHZ-UHFFFAOYSA-N
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Description

1-Aminobutylphosphonic acid is a type of organophosphorus compound . It is considered to be a structural analogue of the corresponding amino acids .


Molecular Structure Analysis

The molecular formula of 1-Aminobutylphosphonic acid is C4H12NO3P . It has an average mass of 153.117 Da and a monoisotopic mass of 153.055481 Da .

Scientific Research Applications

  • Synthesis and Derivative Formation : 1-Aminobutylphosphonic acid has been synthesized through modified Curtius reactions. Additionally, its derivatives, such as N-acetyl-DL-1-aminobutylphosphonic acid and N-benzoyl-DL-1-aminobutylphosphonic acid, have been prepared, revealing its potential in creating various chemically modified compounds (Rho & Kim, 1973).

  • Calorimetric Studies : Studies have been conducted to measure the enthalpies of solution of 1-Aminobutylphosphonic acid in water and aqueous urea solutions. This research helps understand its interactions and stability in different solvents (Pałecz, Grala & Kudzin, 2014).

  • Biological Inhibition and Metabolism : 1-Aminobutylphosphonic acids, as structural analogues of protein amino acids, are significant inhibitors of amino acids metabolism. The Ptc-aminoalkylphosphonate method allows for the synthesis of diverse 1-Aminobutylphosphonic acids, indicating their utility in studying amino acid metabolism (Kudzin, Kudzin & Drabowicz, 2011).

  • Environmental Bacterial Utilization : An environmental bacterial isolate can use 4-Aminobutylphosphonic acid as a sole nitrogen source, signifying its role in unique bacterial metabolic pathways (McMullan & Quinn, 1993).

  • Optical Activity and Medicinal Applications : Studies on optically active 1-Aminoalkylphosphonic acids have revealed their potential biological activity, acting as substrates or inhibitors in amino acid metabolism, indicating their medicinal relevance (Dhawan & Redmore, 1987).

  • Zinc Aminoalkylphosphonates Synthesis : Zinc aminoalkylphosphonates, including those using 4-Aminobutylphosphonic acid, have been synthesized to investigate their structural formation, highlighting their potential in material science and chemistry (Schmidt & Stock, 2012).

  • Interaction with P450 Enzymes : 1-Aminobutylphosphonic acids have been shown to undergo oxidation by P450 enzymes, suggesting their role in studying enzyme-substrate interactions (Shumyantseva et al., 1995).

  • Synthesis from Chiral Compounds : Optically active 1-Aminobutylphosphonic acids have been synthesized from chiral compounds, emphasizing their significance in asymmetric synthesis and potential pharmaceutical applications (Oshikawa & Yamashita, 1989).

  • Pharmacological Agents : It's noted that 1-Aminophosphonic acids are crucial substitutes for amino acids in biological systems, with some derivatives being potent antibiotics, enzyme inhibitors, and pharmacological agents (Kaboudin & Rahmani, 2004).

  • Phosphorus Analogues Studies : Research into the phosphorus analogues of phenylalanine and related compounds, which include 1-Aminoalkylphosphonic acids, highlights their growing importance in biological activity studies (Maier & Diel, 1994).

  • NMR Spectra Analysis : 13C NMR spectra studies of 1-Aminobutylphosphonic acid provide insights into its chemical structure and properties (Głowacki & Topolski, 1989).

  • Phosphonic Analogues of Carnitine : Research on phosphonic analogues of carnitine, including 1-Aminobutylphosphonic acid, has been focused on synthesizing pharmacologically potent analogues due to their significant biological roles (Tadeusiak, 2004).

  • Medicinal Chemistry : The α-aminophosphonate/phosphinate structural motif, which includes 1-Aminobutylphosphonic acid, is noted for its broad applications in medicinal chemistry, ranging from agrochemistry to medicine (Mucha, Kafarski & Berlicki, 2011).

  • Adhesion Promoting Layers in Polymers : Aminopropylphosphonic acid, a related compound, has been explored as an adhesion promoter between polymers and aluminum oxide, indicating potential applications in material science and engineering (Wapner, Stratmann & Grundmeier, 2008).

  • Carboxylic Acid Synthesis : Methods for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids, which are relevant to 1-Aminobutylphosphonic acid, have been developed, showcasing the compound's versatility in chemical synthesis (Egorov et al., 2011).

Safety And Hazards

1-Aminobutylphosphonic acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing .

properties

IUPAC Name

1-aminobutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEPDDGDPAPPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminobutylphosphonic acid

CAS RN

13138-36-8
Record name 1-Aminobutylphosphonic acid
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Record name 13138-36-8
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Record name 1-Aminobutylphosphonic acid
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Record name 1-AMINOBUTYLPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MK Rho, YJ Kim - Journal of the Korean Chemical Society, 1973 - koreascience.kr
… 본보에서는 같은 합성 경로에 의해 pentanoic acid 로부터 1-aminobutylphosphonic acid 를 얻 었으•며 , pyruvic acid 로부터 2-amino3phosphonopropionic acid 를 합성 하였 다. 또한 아직 …
Number of citations: 1 koreascience.kr
B Palecz, A Grala, Z Kudzin - Journal of Chemical & Engineering …, 2014 - ACS Publications
… The enthalpies of solution of 1-aminobutylphosphonic acid (Nval P ), 1-amino-2-methylpropylphosphonic acid (Val P ), 1-amino-3-(methylthio)propylphosphonic acid (Met P ), N-methyl-…
Number of citations: 10 pubs.acs.org
GA Koehler, GM Pestel - 1976 - inis.iaea.org
… results are obtained when the R substituent of the alkyl phosphonic acid contains 2 to 5 carbon atoms, and the preferred compiexing agent of this group is 1aminobutylphosphonic acid. …
Number of citations: 2 inis.iaea.org
NG Ternan, JW McGrath, JP Quinn - Applied and environmental …, 1998 - Am Soc Microbiol
A strain of Burkholderia cepacia isolated by enrichment culture utilized l-2-amino-3-phosphonopropionic acid (phosphonoalanine) at concentrations up to 20 mM as a carbon, nitrogen, …
Number of citations: 28 journals.asm.org
C Dumora, AM Lacoste, A Cassaigne - Biochimica et Biophysica Acta (BBA …, 1989 - Elsevier
Phosphoacetaldehyde hydrolase (2-oxoethylphosphonate phosphonohydrolase, EC 3.11.1.1) has been purified to electrophoretic homogeneity from cells of Pseudomonas aeruginosa …
Number of citations: 50 www.sciencedirect.com
JW McGrath, AN Kulakova… - Journal of applied …, 1999 - academic.oup.com
Cleavage of the carbon–phosphorus bond of the xenobiotic phosphonoacetate by phosphonoacetate hydrolase represents a novel route for the microbial metabolism of …
Number of citations: 11 academic.oup.com
AN Kulakova, GB Wisdom, LA Kulakov… - Journal of Biological …, 2003 - ASBMB
Phosphonopyruvate hydrolase, a novel bacterial carbon-phosphorus bond cleavage enzyme, was purified to homogeneity by a series of chromatographic steps from cell extracts of a …
Number of citations: 51 www.jbc.org
E Matczak-Jon, B Kurzak… - Journal of the …, 1998 - pubs.rsc.org
An analogue of aspartic acid obtained by the replacement of the α-carboxylic group by a phosphonic acid group underwent chemical transformation upon the action of zinc(II) ions …
Number of citations: 21 pubs.rsc.org
NG Ternan, JTG Hamilton, JP Quinn - Archives of microbiology, 2000 - Springer
A novel, inducible carbon-phosphorus bond cleavage enzyme, phosphonopyruvate hydrolase, was detected in cell-free extracts of Burkholderia cepacia Pal6, an environmental isolate …
Number of citations: 34 link.springer.com
AM Cook, CG Daughton, M Alexander - Journal of bacteriology, 1978 - Am Soc Microbiol
… Aminomethylphosphonic acid, 1-aminoethylphosphonic acid, AEP, 3-aminopropylphosphonic acid, 1-aminobutylphosphonic acid, alcohol dehydrogenase (yeast), and reduced …
Number of citations: 176 journals.asm.org

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